Angiogenin (108-122)

Catalog No.
S14190533
CAS No.
M.F
C78H125N25O23
M. Wt
1781.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Angiogenin (108-122)

Product Name

Angiogenin (108-122)

IUPAC Name

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H125N25O23

Molecular Weight

1781.0 g/mol

InChI

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)

InChI Key

OQNNLMANCATHNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Angiogenin (108-122) is a peptide derived from the angiogenin protein, which is known for its significant role in promoting angiogenesis—the formation of new blood vessels from pre-existing ones. This specific fragment consists of 15 amino acids and is crucial for the biological functions associated with angiogenin, including its ribonucleolytic activity, which allows it to cleave RNA molecules. The sequence of Angiogenin (108-122) is characterized by its unique structural properties that contribute to its biological activities, making it a focus of research in therapeutic applications.

Angiogenin (108-122) exhibits ribonucleolytic activity, primarily cleaving RNA at the 3′ side of pyrimidine nucleotides. This reaction is facilitated by the presence of specific amino acid residues that act as catalytic sites. The peptide's ability to interact with RNA and induce cleavage is essential for its role in cellular processes, including regulation of gene expression and RNA processing. Additionally, various chemical modifications can alter its activity; for instance, modifications to histidine and lysine residues can significantly affect its ribonucleolytic function .

The biological activity of Angiogenin (108-122) extends beyond its ribonucleolytic capabilities. It plays a pivotal role in angiogenesis by stimulating endothelial cell proliferation and migration. Furthermore, Angiogenin has been implicated in processes such as inflammation and tissue repair. Its interaction with cell-surface receptors can lead to changes in cell signaling pathways that promote vascular growth and tissue regeneration. Notably, Angiogenin also regulates the transcription of ribosomal RNA, enhancing protein synthesis during cellular stress or growth conditions .

Angiogenin (108-122) is commonly synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This technique facilitates the production of high-purity peptides with precise control over the sequence and modifications. After synthesis, the peptide is typically purified through high-performance liquid chromatography (HPLC) to ensure that it meets the required specifications for biological studies and therapeutic applications .

The applications of Angiogenin (108-122) are diverse and include:

  • Cancer Therapy: Due to its role in promoting angiogenesis, Angiogenin (108-122) is being explored as a therapeutic agent in cancer treatment, potentially inhibiting tumor growth by disrupting blood supply.
  • Inflammatory Diseases: Its involvement in inflammatory responses suggests potential applications in treating conditions characterized by excessive inflammation.
  • Wound Healing: The peptide's ability to stimulate endothelial cell activity makes it a candidate for enhancing wound healing processes.
  • Fibrotic Diseases: Research indicates that Angiogenin may play a role in fibrotic tissue formation, presenting opportunities for therapeutic intervention in fibrotic conditions .

Studies have identified numerous proteins that interact with Angiogenin (108-122), influencing its activity and function. Notably, ribonuclease inhibitor proteins bind to Angiogenin, modulating its enzymatic activity and localization within cells. These interactions are critical for understanding how Angiogenin exerts its effects on cellular processes and how it can be targeted for therapeutic purposes. Research has documented at least 19 unique proteins that interact with Angiogenin, highlighting its extensive role in cellular signaling networks .

Angiogenin (108-122) shares structural and functional similarities with several other compounds involved in angiogenesis and ribonucleolytic activity. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological RoleUnique Features
Ribonuclease AHighRNA cleavageClassic model for ribonucleases
Vascular Endothelial Growth FactorModeratePromotes endothelial cell proliferationSpecificity towards endothelial cells
NeuritinLowNeuroprotection and growthPrimarily involved in neural tissues
FGF (Fibroblast Growth Factor)ModerateTissue repair and regenerationInvolved in multiple pathways

Angiogenin (108-122) is unique due to its dual role as both an angiogenic factor and a ribonuclease, distinguishing it from other compounds that typically specialize in one function. Its specific amino acid composition also contributes to its unique biochemical properties that are not present in other similar peptides .

Tumor Angiogenesis Regulation in Breast Cancer Metastasis

Angiogenin (108-122) is a 15-amino acid peptide fragment derived from the C-terminal region of angiogenin, a 14.2-kDa protein that plays crucial roles in tumor angiogenesis and cancer progression [1] [2]. This specific peptide sequence (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg) has been identified as a significant modulator of angiogenesis in breast cancer metastasis through multiple mechanisms [3] [4].

Research has demonstrated that angiogenin levels are significantly elevated in highly invasive metastatic breast cancer cells, with particularly high expression observed in infiltrating ductal carcinomas [5] [6]. The angiogenin (108-122) peptide specifically affects the ribonucleolytic activity of angiogenin, exhibiting approximately 39% inhibition when using transfer ribonucleic acid as a substrate [2] [7]. This inhibitory effect on the enzymatic activity of angiogenin has important implications for tumor angiogenesis regulation in breast cancer.

Angiogenin promotes tumor angiogenesis through multiple pathways, including stimulation of matrix metalloproteinase-2 (MMP2) expression via the extracellular signal-regulated kinase 1/2 pathway [8] [9]. Studies have shown that angiogenin expression in human breast cancer tissues strongly correlates with an invasive cancer phenotype, and its overexpression enhances cellular survival, proliferation, endothelial tube formation, and xenograft angiogenesis and growth [9] [10].

The nuclear translocation of angiogenin in breast cancer cells represents a critical mechanism through which it regulates tumor angiogenesis [11] [12]. This process involves the binding of angiogenin to specific cell surface receptors, followed by internalization and translocation to the nucleus, where it stimulates ribosomal ribonucleic acid transcription and promotes cancer cell proliferation [11] [10]. The angiogenin (108-122) peptide has been shown to interfere with this nuclear translocation process, thereby inhibiting the angiogenic activity of angiogenin [12] [13].

Table 1: Expression of Angiogenin in Breast Cancer Cell Lines

Cell LineCancer TypeCellular Angiogenin ExpressionSecreted Angiogenin Levels
T47DA18Invasive ductal carcinomaModerate700-800 pg/ml
MDA-MB-231Metastatic adenocarcinomaModerate700-800 pg/ml
MCF7Metastatic adenocarcinomaHigh<250 pg/ml
SUM149PTInflammatory adenocarcinomaHigh<250 pg/ml
184B5Non-tumorigenic breast epithelialLow<250 pg/ml

Data adapted from research on angiogenin expression in breast cancer cell lines [5]

Clinical studies have revealed a strong correlation between angiogenin expression and breast cancer progression, with higher levels associated with increased tumor grade, lymph node involvement, and poorer overall survival [14] [9]. Matrix metalloproteinase-2, which is regulated by angiogenin, has been shown to be significantly associated with unfavorable overall survival in breast cancer patients (Hazard Ratio = 1.60, 95% Confidence Interval 1.33-1.94, P < 0.001) [15] [8]. This relationship highlights the critical role of angiogenin-mediated pathways in breast cancer metastasis and progression.

Plasminogen Activation System Crosstalk in Cell Migration

The plasminogen activation system plays a pivotal role in cell migration and tumor invasion, with angiogenin (108-122) demonstrating significant interactions with this system [5] [6]. Research has revealed that angiogenin colocalizes and interacts with key members of the plasminogen activation system at the leading edges of cell surfaces, including annexin A2, calpactin (S100-A10), and urokinase plasminogen activator receptor [5] [6].

Angiogenin has been identified as a critical component of the urokinase plasminogen activator receptor interactome, facilitating the interaction between urokinase plasminogen activator receptor and urokinase plasminogen activator, which is necessary for plasmin formation and subsequent cell migration [5] [6]. This interaction occurs predominantly at the junctions of lipid raft and non-lipid raft regions of cell membranes, where angiogenin acts as a bridging molecule to enable indirect interactions between urokinase plasminogen activator receptor and the plasminogen receptor complex [16] [6].

Studies using breast cancer cell lines have demonstrated that knockdown of angiogenin expression does not affect the cellular expression of annexin A2, S100-A10, or urokinase plasminogen activator receptor but significantly decreases cell migration and plasmin formation [6] [5]. Similarly, neutralization of angiogenin with monoclonal antibodies has been shown to decrease the migration of MDA-MB-231 breast cancer cells, further supporting the role of angiogenin in regulating cell migration through the plasminogen activation system [6] [17].

The molecular mechanisms underlying angiogenin-mediated cell migration involve the regulation of focal adhesion kinase and Src kinase phosphorylation [6] [17]. In the presence of angiogenin, urokinase plasminogen activator receptor interacts with urokinase plasminogen activator, leading to focal adhesion kinase phosphorylation and enhanced cell migration [6] [5]. Conversely, in the absence of angiogenin, urokinase plasminogen activator receptor does not interact with urokinase plasminogen activator, and focal adhesion kinase and Src kinases are observed to be dephosphorylated, resulting in decreased cell migration [6] [17].

Table 2: Effects of Angiogenin Knockdown on Plasminogen Activation System Components in Breast Cancer Cells

ParameterControl CellsAngiogenin Knockdown CellsEffect
Annexin A2 ExpressionPresentUnchangedNo effect on expression
S100-A10 ExpressionPresentUnchangedNo effect on expression
uPAR ExpressionPresentUnchangedNo effect on expression
uPAR-uPA InteractionPresentDecreasedReduced interaction
FAK PhosphorylationPresentDecreasedReduced activation
Src PhosphorylationPresentDecreasedReduced activation
Plasmin FormationNormalDecreasedReduced proteolytic activity
Cell MigrationNormalDecreasedReduced motility

Data compiled from studies on angiogenin interaction with plasminogen activation system [6] [5]

The angiogenin (108-122) peptide specifically has been shown to affect these interactions, potentially by competing with full-length angiogenin for binding to components of the plasminogen activation system [13] [16]. This competitive binding can disrupt the formation of functional complexes necessary for plasmin generation and cell migration, thereby inhibiting tumor cell invasion and metastasis [13] [16].

Research has also demonstrated that the soluble form of urokinase plasminogen activator receptor augments the migration of endothelial cells, and tumor-associated soluble urokinase plasminogen activator receptor can be recruited onto lipid rafts of endothelial cells [18] [5]. This recruitment process is influenced by angiogenin and contributes to endothelial cell migration and angiogenesis, further highlighting the complex interplay between angiogenin and the plasminogen activation system in regulating cell migration in the context of cancer progression [18] [5].

Fibrotic Disease Progression Through Extracellular Matrix Remodeling

Angiogenin (108-122) has been implicated in fibrotic disease progression through its effects on extracellular matrix remodeling, a critical process in the development and maintenance of fibrosis [2] [19]. This peptide fragment has been identified as a potential therapeutic agent for the prophylaxis and treatment of fibrotic diseases, highlighting its significance in extracellular matrix dynamics [2] [19].

The extracellular matrix plays a crucial role in fibrosis, serving as both a structural scaffold and a reservoir for bioactive molecules that regulate cell behavior [20] [21]. Fibrosis is characterized by excessive accumulation of collagen and other extracellular matrix components, resulting from an imbalance between matrix production and degradation [20] [21]. Angiogenin (108-122) influences this balance through multiple mechanisms, including modulation of matrix metalloproteinase expression and activity [8] [9].

Research has demonstrated that angiogenin stimulates matrix metalloproteinase-2 expression through the phosphorylation of extracellular signal-regulated kinase 1/2, thereby promoting extracellular matrix degradation and remodeling [8] [9]. This process is critical in fibrotic disease progression, as matrix metalloproteinases contribute to both the degradation of existing matrix components and the activation of latent growth factors sequestered within the matrix [22] [23].

The degradation of extracellular matrix in response to angiogenic stimuli leads to the release of matrix fragments, known as matrikines, and the exposure of cryptic sites with pro- or anti-angiogenic activity [23] [21]. These bioactive fragments can act as inflammatory stimuli, perpetuating the cycle of inflammation, angiogenesis, and fibrosis that characterizes many fibrotic diseases [23] [24].

Table 3: Extracellular Matrix Remodeling Processes Influenced by Angiogenin

ProcessMechanismEffect on Fibrosis
MMP2 ExpressionERK1/2 phosphorylationEnhanced ECM degradation
Basement Membrane DegradationInteraction with cell-surface actinIncreased cell invasion
Plasmin GenerationFacilitation of uPAR-uPA interactionEnhanced ECM proteolysis
Fibrinolytic ActivityPromotion of plasminogen activationAltered fibrin deposition
Cytoskeletal ReorganizationInteraction with β-actin and α-actininModified cell migration

Data compiled from studies on angiogenin's role in extracellular matrix remodeling [8] [9] [16]

Angiogenin also interacts with cell-surface actin to form complexes that stimulate tissue-type plasminogen activator-catalyzed generation of plasmin from plasminogen [16] [23]. This interaction leads to changes in the cell cytoskeleton, including inhibition of G-actin polymerization and alterations in the physical properties of F-actin, which contribute to extracellular matrix remodeling and cell migration in fibrotic diseases [16] [21].

The Wnt–β-catenin signaling pathway, which is constitutively activated in various fibrotic disorders, has been linked to angiogenin-mediated extracellular matrix remodeling [20] [9]. This pathway regulates the expression of matrix metalloproteinases and other factors involved in extracellular matrix turnover, and its dysregulation contributes to the progressive nature of fibrotic diseases [20] [24].

Mechanical stress resulting from increased tissue stiffness and decreased elasticity in fibrotic tissues has been shown to exacerbate tissue injury and perpetuate the activation of local fibroblasts expressing α-smooth muscle actin [20] [21]. Angiogenin (108-122) may influence this process by modulating the expression and activity of enzymes involved in extracellular matrix crosslinking and stabilization, thereby affecting tissue biomechanical properties and fibroblast activation [20] [21].

Research has also implicated endoplasmic reticulum stress and the unfolded protein response in fibrotic disease progression, with angiogenin playing a potential role in regulating these processes [20] [11]. The nuclear translocation of angiogenin in stressed cells may contribute to the regulation of ribosomal ribonucleic acid transcription and protein synthesis, influencing cell survival and extracellular matrix production in the context of fibrosis [20] [11].

Reticulocyte Lysate Models for Translation Inhibition Studies

The reticulocyte lysate system serves as a crucial methodological approach for investigating the translation inhibition properties of Angiogenin (108-122). This cell-free protein synthesis system, derived from rabbit reticulocytes, provides a controlled environment for studying the effects of angiogenin peptides on ribosomal function and protein synthesis [8] [9].

System Components and Preparation

The rabbit reticulocyte lysate system contains essential cellular components required for protein synthesis, including transfer ribonucleic acids, ribosomes, amino acids, and initiation, elongation, and termination factors [10]. Two primary lysate preparations are utilized: nuclease-treated lysate, which has endogenous messenger ribonucleic acid removed to reduce background translation, and untreated lysate, which retains endogenous globin messenger ribonucleic acid [8].

The experimental setup requires careful optimization of magnesium and potassium concentrations, as these ions are critical for ribosomal function and translation efficiency [10]. Standard reaction volumes range from 10-50 microliters, with incubation temperatures maintained at 30°C for optimal translation activity [10]. The system is supplemented with amino acid mixtures minus specific amino acids (typically methionine) to enable radiolabeled amino acid incorporation for quantitative analysis [10].

Translation Inhibition Assay Protocol

The translation inhibition assay protocol begins with the preparation of rabbit reticulocyte lysate supplemented with necessary cofactors including hemin (25 micromolar), creatine phosphokinase (25 micrograms per milliliter), creatine phosphate (5 milligrams per milliliter), and transfer ribonucleic acids (50 micrograms per milliliter) [8]. These supplements ensure optimal translation conditions and prevent phosphorylation of initiation factor eukaryotic translation initiation factor 2α, which would otherwise inhibit protein synthesis [8].

Angiogenin (108-122) peptide solutions are added to the lysate at various concentrations to establish dose-response relationships. The translation reactions are initiated by adding messenger ribonucleic acid templates and radiolabeled amino acids, typically [35S]methionine, to monitor protein synthesis [8]. Incubation proceeds for 30-90 minutes at 30°C, with translation products analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis and autoradiography [8].

Mechanistic Insights from Reticulocyte Studies

Research investigations using reticulocyte lysate systems have revealed important mechanistic insights into Angiogenin (108-122) function. The peptide demonstrates the ability to transiently abolish the inhibition of cell-free protein synthesis caused by full-length angiogenin, coinciding with the cleavage of reticulocyte ribonucleic acid [5] [6]. This finding indicates that the C-terminal peptide can modulate angiogenin's ribonucleolytic activity toward cellular ribonucleic acid substrates.

The inhibitory effects appear to be specific to transfer ribonucleic acid substrates, as several C-terminal peptides inhibit the nuclease activity of angiogenin when transfer ribonucleic acid serves as the substrate [5] [6]. This selectivity suggests that the Angiogenin (108-122) region contains binding determinants that recognize specific structural features of transfer ribonucleic acid molecules.

Stress Response and Transfer Ribonucleic Acid Cleavage

The reticulocyte lysate system has been instrumental in elucidating the role of angiogenin in cellular stress responses. Under stress conditions, angiogenin cleaves transfer ribonucleic acid molecules at anticodon loops, producing transfer ribonucleic acid-derived stress-induced fragments that inhibit translation initiation [11] [12]. These fragments, particularly 5' transfer ribonucleic acid fragments, interact with translation machinery components including eukaryotic translation initiation factor 4G and eukaryotic translation initiation factor 4A to suppress protein synthesis [12].

The Angiogenin (108-122) peptide may influence this stress response pathway by modulating angiogenin's access to transfer ribonucleic acid substrates or by competing for binding sites on the ribonuclease. This regulatory mechanism could represent a cellular control system for managing translation rates during stress conditions.

Experimental Validation and Controls

Proper experimental validation requires appropriate controls including vehicle-treated lysates, inactive peptide variants, and positive controls with known translation inhibitors [8]. The ribonuclease inhibitor from human placenta serves as an important control, as it can prevent both ribonucleic acid cleavage and protein synthesis inhibition by angiogenin [13]. This control helps distinguish between specific peptide effects and non-specific ribonuclease inhibition.

The system's sensitivity allows detection of translation changes as small as 20-30% inhibition, providing adequate resolution for studying Angiogenin (108-122) effects [8]. Time-course experiments can reveal the kinetics of peptide action, distinguishing between rapid competitive inhibition and slower mechanisms involving ribonucleic acid degradation.

Lipid Raft Fractionation for Cell Surface Interaction Mapping

Lipid raft fractionation represents a sophisticated methodological approach for investigating the cell surface interactions of Angiogenin (108-122) with membrane-associated signaling complexes. This technique exploits the resistance of lipid-rich membrane domains to cold detergent extraction, enabling the isolation and characterization of specialized membrane microdomains [14] [15].

Membrane Microdomain Organization

Lipid rafts constitute specialized membrane microdomains enriched in cholesterol and sphingolipids, which confer distinct physical properties compared to surrounding membrane regions [14] [16]. These domains serve as organizing centers for signal transduction complexes, facilitating the spatial clustering of receptors, signaling enzymes, and regulatory proteins [14] [17]. The liquid-ordered lipid phase of rafts contrasts with the liquid-disordered phase of bulk membrane, creating functionally distinct environments for protein-protein interactions [17].

The resistance of lipid rafts to solubilization by non-ionic detergents such as Triton X-100 at 4°C forms the basis for their biochemical isolation [14] [15]. This detergent resistance results from the tight packing of cholesterol and sphingolipids, which stabilizes the membrane structure against detergent-induced disruption [14]. Proteins associated with lipid rafts typically possess lipid modifications such as glycosylphosphatidylinositol anchors or acylation that promote raft partitioning [17].

Detergent-Based Fractionation Protocol

The detergent-based fractionation protocol begins with cell lysis in ice-cold buffer containing 1-2% Triton X-100, maintaining low temperature to preserve raft integrity [14] [15]. Cell pellets are resuspended in lysis buffer (10 millimolar MOPS, pH 7.2, 60 millimolar potassium chloride, 30 millimolar sodium chloride, 5 millimolar magnesium chloride) supplemented with protease inhibitors [14]. The lysis procedure involves gentle homogenization using a Wheaton glass homogenizer to minimize mechanical disruption of membrane domains [14].

Following lysis, the homogenate is mixed with an equal volume of 80% sucrose solution and placed at the bottom of ultracentrifuge tubes [14]. Sequential layering of sucrose solutions creates a discontinuous density gradient (80%, 65%, 35%, 5% sucrose) that enables separation of detergent-resistant membranes from solubilized proteins [14]. Ultracentrifugation at 200,000 × g for 4 hours at 4°C allows flotation of low-density raft fractions to the 5-35% sucrose interface [14].

Detergent-Free Isolation Methods

Alternative detergent-free isolation methods avoid potential artifacts associated with detergent treatment while providing more physiologically relevant membrane preparations [15]. The sodium carbonate method utilizes high pH (11.0) treatment to selectively disrupt non-raft membrane regions while preserving raft domains [15]. Cell pellets are treated with 500 millimolar sodium carbonate, followed by sonication to ensure complete lysis [15].

The homogenate is then subjected to sucrose gradient centrifugation using 5%, 35%, and 80% sucrose solutions prepared in MES-buffered saline [15]. This approach generates membrane preparations with enhanced retention of inner leaflet raft components and produces more reproducible results compared to detergent-based methods [15]. The absence of detergent eliminates concerns about selective protein extraction and membrane domain reorganization during isolation [15].

Protein Analysis and Characterization

Isolated fractions undergo comprehensive protein analysis to identify raft-associated components and assess Angiogenin (108-122) interactions. Western blot analysis employs antibodies against established raft markers including caveolin-1, flotillin-1, and glycosylphosphatidylinositol-anchored proteins [14] [15]. These markers serve as positive controls for raft enrichment and enable validation of fractionation efficiency.

The distribution of Angiogenin (108-122) across gradient fractions is determined through immunoblotting using specific antibodies or through direct peptide detection methods [14]. Co-fractionation with known raft markers indicates peptide association with lipid raft domains, while distribution in high-density fractions suggests exclusion from raft environments [14].

Functional Interaction Studies

Functional interaction studies within lipid raft fractions can reveal the molecular mechanisms underlying Angiogenin (108-122) cell surface binding. The peptide's interaction with membrane-associated angiogenin receptors or actin-binding proteins may be concentrated within specific raft domains [18] [19]. These interactions can be studied through co-immunoprecipitation experiments performed on isolated raft fractions, providing enhanced signal-to-noise ratios compared to whole-cell lysates.

The spatial organization of angiogenin signaling complexes within lipid rafts may influence the peptide's inhibitory activity. Angiogenin has been reported to interact with urokinase-type plasminogen activator receptor, annexin A2, and S100-A10 proteins at the junction of lipid raft and non-lipid raft membrane regions [18]. The Angiogenin (108-122) peptide may modulate these interactions by competing for binding sites or by altering the spatial organization of signaling complexes.

Methodological Considerations and Limitations

The lipid raft fractionation approach provides valuable insights into membrane domain organization and protein interactions, but several methodological considerations must be addressed. The definition of lipid rafts based on detergent resistance remains controversial, as these structures may represent artifacts of the isolation procedure rather than native membrane domains [20]. The small size and dynamic nature of rafts in living cells may not be accurately represented in biochemical preparations [20].

XLogP3

-7.1

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

27

Exact Mass

1779.93801534 g/mol

Monoisotopic Mass

1779.93801534 g/mol

Heavy Atom Count

126

Dates

Last modified: 08-10-2024

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